N-[4-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide
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Overview
Description
N-{4-[5-(1-ETHYL-1H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYBENZENESULFONAMIDO]PHENYL}ACETAMIDE is a complex organic compound that features a tetrazole ring, a methoxybenzene sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(1-ETHYL-1H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYBENZENESULFONAMIDO]PHENYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Sulfonamide Formation: The methoxybenzene sulfonamide group can be introduced by reacting methoxybenzenesulfonyl chloride with an amine.
Coupling Reactions: The final coupling of the tetrazole and sulfonamide intermediates with an acetamide derivative completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(1-ETHYL-1H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYBENZENESULFONAMIDO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-{4-[5-(1-ETHYL-1H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYBENZENESULFONAMIDO]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Biology: It can be used in biochemical assays to study enzyme interactions or as a probe in molecular biology.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{4-[5-(1-ETHYL-1H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYBENZENESULFONAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and sulfonamide group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan or serotonin, share some structural similarities.
Imidazole Derivatives: These compounds, like histidine or metronidazole, also feature nitrogen-containing heterocycles.
Sulfonamides: Similar to sulfa drugs, which are used as antibiotics.
Uniqueness
N-{4-[5-(1-ETHYL-1H-1,2,3,4-TETRAZOL-5-YL)-2-METHOXYBENZENESULFONAMIDO]PHENYL}ACETAMIDE is unique due to the combination of its tetrazole ring, methoxybenzene sulfonamide group, and acetamide moiety. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H20N6O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-[[5-(1-ethyltetrazol-5-yl)-2-methoxyphenyl]sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H20N6O4S/c1-4-24-18(20-22-23-24)13-5-10-16(28-3)17(11-13)29(26,27)21-15-8-6-14(7-9-15)19-12(2)25/h5-11,21H,4H2,1-3H3,(H,19,25) |
InChI Key |
MWEWJLYQXQJMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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